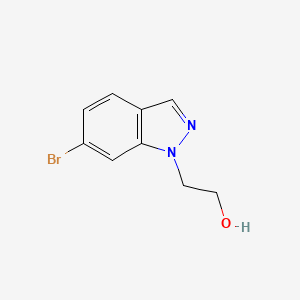
2-(6-Bromo-1H-indazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromo-1H-indazol-1-yl)ethanol is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The presence of a bromine atom at the 6th position and an ethanol group at the 2nd position of the indazole ring makes this compound unique
Mechanism of Action
Target of Action
It is known that indazole-containing compounds, which include 2-(6-bromo-1h-indazol-1-yl)ethanol, have a wide variety of medicinal applications . They are known to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole-containing compounds are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit or modulate the activity of kinases, leading to alterations in cell cycle progression and cell volume regulation .
Biochemical Pathways
Given the known targets of indazole-containing compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the known actions of indazole-containing compounds, it can be inferred that this compound may lead to alterations in cell cycle progression and cell volume regulation .
Biochemical Analysis
Biochemical Properties
2-(6-Bromo-1H-indazol-1-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, showcasing the potential anti-inflammatory properties of this compound.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage . By altering the expression of specific genes, this compound can impact cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. For instance, its interaction with COX-2 involves binding to the enzyme’s active site, leading to inhibition of its catalytic activity . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit anti-inflammatory and analgesic properties without significant toxicity . At higher doses, toxic or adverse effects may occur, including potential hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a dosage range within which this compound is both effective and safe.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for its metabolism . These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells and tissues exposed to this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects. The localization of this compound can also impact its stability and degradation, further influencing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-1H-indazol-1-yl)ethanol typically involves the following steps:
Bromination of Indazole: The starting material, indazole, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile.
Formation of this compound: The brominated indazole is then reacted with ethylene oxide or ethylene glycol in the presence of a base such as potassium carbonate or sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-1H-indazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution, or sodium hydroxide in water for hydroxyl substitution.
Major Products
Oxidation: 2-(6-Bromo-1H-indazol-1-yl)acetaldehyde or 2-(6-Bromo-1H-indazol-1-yl)acetic acid.
Reduction: 2-(1H-indazol-1-yl)ethanol.
Substitution: 2-(6-Amino-1H-indazol-1-yl)ethanol or 2-(6-Hydroxy-1H-indazol-1-yl)ethanol.
Scientific Research Applications
2-(6-Bromo-1H-indazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indazol-1-yl)ethanol: Lacks the bromine atom, which may result in different biological activities and chemical reactivity.
6-Bromo-1H-indazole:
2-(6-Chloro-1H-indazol-1-yl)ethanol: Similar structure but with a chlorine atom instead of bromine, which may influence its reactivity and biological properties.
Uniqueness
2-(6-Bromo-1H-indazol-1-yl)ethanol is unique due to the presence of both the bromine atom and the ethanol group, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(6-bromoindazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-8-2-1-7-6-11-12(3-4-13)9(7)5-8/h1-2,5-6,13H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQPFOGIAUHFRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(N=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
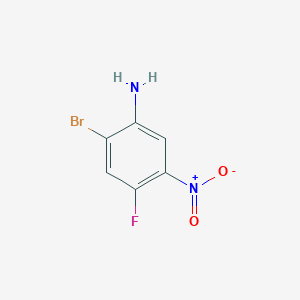
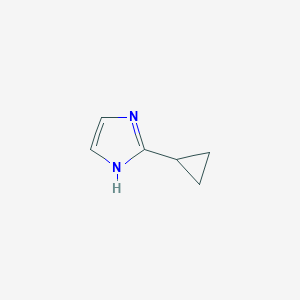
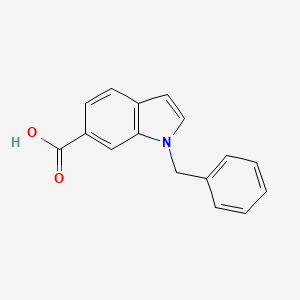
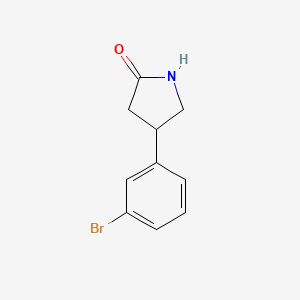
![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)
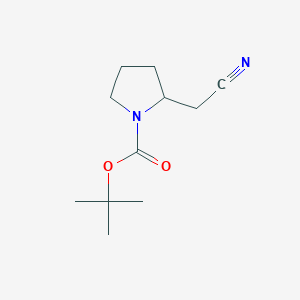
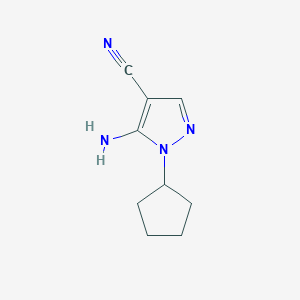
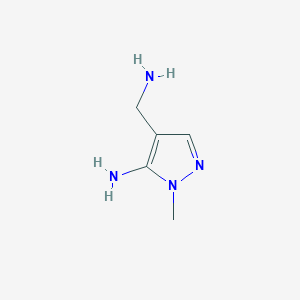
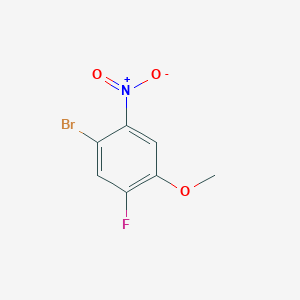
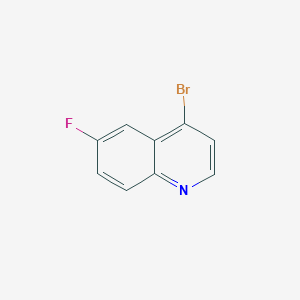
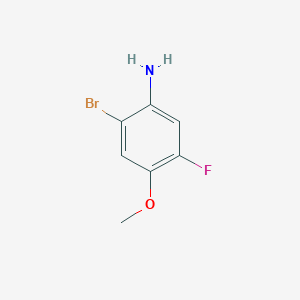
![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)
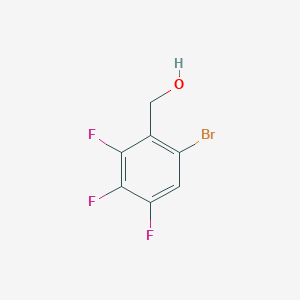
![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)
